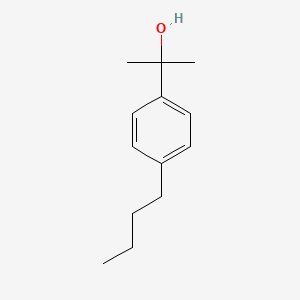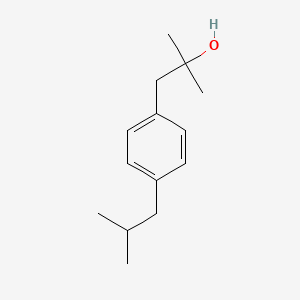
2-(4-iso-Butylphenyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-iso-Butylphenyl)-2-propanol is an organic compound that belongs to the class of secondary alcohols It is structurally related to ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID) This compound features a phenyl ring substituted with an isobutyl group and a hydroxyl group attached to a secondary carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iso-Butylphenyl)-2-propanol typically involves the reduction of 2-(4-iso-Butylphenyl)-2-propanone. One common method is the catalytic hydrogenation of the ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and reduces the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-iso-Butylphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone, 2-(4-iso-Butylphenyl)-2-propanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding hydrocarbon, 2-(4-iso-Butylphenyl)propane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 2-(4-iso-Butylphenyl)-2-propanone
Reduction: 2-(4-iso-Butylphenyl)propane
Substitution: 2-(4-iso-Butylphenyl)-2-chloropropane
Aplicaciones Científicas De Investigación
2-(4-iso-Butylphenyl)-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and analgesic properties.
Medicine: It serves as a precursor in the synthesis of ibuprofen and other related NSAIDs.
Industry: The compound is used in the production of fine chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(4-iso-Butylphenyl)-2-propanol is primarily related to its ability to interact with biological targets. In the case of its use as a precursor to ibuprofen, the compound undergoes metabolic conversion to ibuprofen, which then inhibits the cyclooxygenase (COX) enzymes. This inhibition reduces the production of prostaglandins, leading to decreased inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: 2-(4-iso-Butylphenyl)propanoic acid
Naproxen: 2-(6-methoxy-2-naphthyl)propanoic acid
Ketoprofen: 2-(3-benzoylphenyl)propanoic acid
Uniqueness
2-(4-iso-Butylphenyl)-2-propanol is unique due to its secondary alcohol structure, which allows for diverse chemical modifications. Unlike its analogs, such as ibuprofen, which contain a carboxylic acid group, this compound features a hydroxyl group, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-10(2)9-11-5-7-12(8-6-11)13(3,4)14/h5-8,10,14H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHITVHATOPWRRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














